Quantified Structural Advantage: Extended π-Conjugation vs. Simpler Arylamine Analogs
The target compound differentiates itself from simpler arylamine analogs like N-phenyl-4-bromoaniline (lacks biphenyl group) or 4-bromobiphenyl (lacks amine) through its extended molecular architecture. The presence of a phenyl and a biphenyl group on the amine nitrogen creates an extended π-conjugated system, which is correlated with enhanced charge carrier mobility. The molecular weight is 400.31 g/mol, a quantifiable measure of its greater size and complexity compared to N-phenyl-4-bromoaniline (MW ~248 g/mol) . This larger, more rigid structure is essential for achieving high glass transition temperatures (Tg) in final polymer or small-molecule HTMs, preventing device degradation [1].
| Evidence Dimension | Molecular Weight and Structural Complexity |
|---|---|
| Target Compound Data | Molecular Weight = 400.31 g/mol; contains biphenyl and bromophenyl groups |
| Comparator Or Baseline | N-phenyl-4-bromoaniline (MW ~248 g/mol) and 4-bromobiphenyl (MW ~233 g/mol) |
| Quantified Difference | MW increase of 152-167 g/mol due to additional phenyl ring |
| Conditions | Structural analysis; no specific assay required for this class-level inference. |
Why This Matters
The increased molecular weight and conjugation length are directly linked to enhanced charge transport properties in OLED devices, making the compound a functionally non-interchangeable intermediate.
- [1] NBInno. (2025). The Role of Biphenyl Amines in Next-Gen Organic Electronics. View Source
